PseudoerythromycinAHemiketal
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Overview
Description
Pseudoerythromycin A Hemiketal is a degradation product of erythromycin A, a macrolide antibiotic. It is formed through base-catalyzed degradation and is known for its complex structure and significant role in the stability studies of erythromycin formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoerythromycin A Hemiketal is typically formed during the degradation of erythromycin A under basic conditions. The process involves the rearrangement of the erythromycin A molecule, leading to the formation of the hemiketal structure .
Industrial Production Methods: Industrial production of Pseudoerythromycin A Hemiketal is not common as it is primarily a degradation product rather than a target compound. it can be isolated and identified using advanced chromatographic techniques such as liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance .
Chemical Reactions Analysis
Types of Reactions: Pseudoerythromycin A Hemiketal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pseudoerythromycin A Hemiketal .
Scientific Research Applications
Pseudoerythromycin A Hemiketal has several scientific research applications:
Chemistry: Used in stability studies of erythromycin formulations to understand degradation pathways.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential effects and interactions in pharmaceutical formulations.
Industry: Utilized in quality control and analytical testing of erythromycin products.
Mechanism of Action
The mechanism of action of Pseudoerythromycin A Hemiketal involves its interaction with various molecular targets. It is known to affect the stability and efficacy of erythromycin formulations by altering the chemical structure of erythromycin A. The pathways involved include base-catalyzed degradation and subsequent rearrangement of the erythromycin A molecule .
Comparison with Similar Compounds
- Erythromycin A Enol Ether Carboxylic Acid
- Erythromycin C Enol Ether Carboxylic Acid
- Anhydro Erythromycin A
- Erythromycin A Enol Ether
Comparison: Pseudoerythromycin A Hemiketal is unique due to its specific formation pathway and structural characteristics. Unlike other degradation products, it is formed exclusively under basic conditions and has a distinct hemiketal structure. This uniqueness makes it a valuable compound for studying the stability and degradation of erythromycin formulations .
Properties
IUPAC Name |
3-(2,3-dihydroxypentan-2-yl)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-7-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridecan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25(39)36(10,43)31-22(6)37(44)18(2)16-35(9,51-37)30(50-33-27(40)24(38(11)12)15-19(3)46-33)20(4)28(21(5)32(42)49-31)48-26-17-34(8,45-13)29(41)23(7)47-26/h18-31,33,39-41,43-44H,14-17H2,1-13H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQWFALQXSTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2(C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)O)C)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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